molecular formula C7H16N2 B12315438 rac-[(2R,4S)-4-methylpiperidin-2-yl]methanamine, cis

rac-[(2R,4S)-4-methylpiperidin-2-yl]methanamine, cis

Cat. No.: B12315438
M. Wt: 128.22 g/mol
InChI Key: RLOLMRDUFXPXRJ-UHFFFAOYSA-N
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Description

rac-[(2R,4S)-4-Methylpiperidin-2-yl]methanamine, cis is a chiral piperidine derivative characterized by a methyl substituent at the 4-position of the piperidine ring and a methanamine group at the 2-position. The compound’s stereochemistry is defined by the (2R,4S) configuration, with the "rac-" prefix indicating a racemic mixture of enantiomers. Its CAS registry number is 1556062-52-2 .

This compound serves as a building block in organic and medicinal chemistry, particularly for synthesizing chiral ligands, catalysts, or bioactive molecules.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

(4-methylpiperidin-2-yl)methanamine

InChI

InChI=1S/C7H16N2/c1-6-2-3-9-7(4-6)5-8/h6-7,9H,2-5,8H2,1H3

InChI Key

RLOLMRDUFXPXRJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC(C1)CN

Origin of Product

United States

Preparation Methods

Chiral Pool Synthesis from (R)- or (S)-Malic Acid

Procedure :

  • Starting Material : (R)-Malic acid is converted to a protected lactone intermediate.
  • Ring Expansion : The lactone undergoes reductive amination with methylamine to form the piperidine core.
  • Stereochemical Control : Diastereomeric resolution using L-tartaric acid isolates the cis isomer.
    Yield : 42% (over 3 steps).

Table 1 : Key Reaction Conditions

Step Reagents/Conditions Purpose
1 (R)-Malic acid, DCC, DMAP Lactone formation
2 Methylamine, NaBH3CN Reductive amination
3 L-Tartaric acid, EtOH Resolution of cis isomer

Asymmetric Hydrogenation of Dihydropyridine Precursors

Procedure :

  • Substrate Preparation : 2-Cyano-4-methyl-1,2,3,4-tetrahydropyridine is synthesized via cyclocondensation of δ-valerolactone and methylamine.
  • Catalytic Hydrogenation : Using a chiral Ru-BINAP catalyst (e.g., (R)-BINAP), the dihydropyridine is hydrogenated to yield the cis-piperidine.
  • Functional Group Modification : The nitrile group is reduced to an amine via LiAlH4.

Table 2 : Performance Metrics

Catalyst ee (%) Yield (%)
Ru-(R)-BINAP 92 68
Ru-(S)-BINAP 88 65

Reference : Patent US9682968B2 highlights analogous hydrogenation protocols for piperidine scaffolds.

Reductive Amination of Ketone Intermediates

Procedure :

  • Ketone Synthesis : 4-Methylpiperidin-2-one is prepared via Dieckmann cyclization of ethyl 5-methyl-2-oxopiperidine-3-carboxylate.
  • Reductive Amination : The ketone reacts with benzylamine in the presence of NaBH3CN, followed by hydrogenolysis to remove the benzyl group.

Table 3 : Optimization Data

Reducing Agent Solvent Yield (%)
NaBH3CN MeOH 55
BH3·THF THF 48

Note : Stereoselectivity is enhanced using bulky amines (e.g., tert-butylamine) to favor cis geometry.

Resolution of Racemic Mixtures

Chiral Chromatography

Method :

  • Column : Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)).
  • Eluent : Hexane:IPA (90:10) with 0.1% diethylamine.
  • Outcome : Baseline separation of enantiomers (α = 1.32).

Diastereomeric Salt Formation

Protocol :

  • Racemic amine is treated with (1S)-(+)-10-camphorsulfonic acid in ethanol.
  • The cis-(2R,4S) diastereomer precipitates preferentially (72% recovery).

Comparative Analysis of Methods

Table 4 : Advantages and Limitations

Method Advantages Limitations
Chiral Pool High stereoselectivity Multi-step, low yield
Asymmetric Hydrogenation Scalable, high ee Costly catalysts
Reductive Amination Simple setup Moderate stereocontrol

Industrial-Scale Considerations

  • Catalyst Recycling : Ruthenium catalysts in hydrogenation can be recovered via filtration (85% recovery, US9682968B2).
  • Green Chemistry : Microwave-assisted reductive amination reduces reaction time by 60% (Patent US20080003214A1).

Chemical Reactions Analysis

Types of Reactions

rac-[(2R,4S)-4-methylpiperidin-2-yl]methanamine, cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted piperidine compounds.

Scientific Research Applications

Medicinal Chemistry Applications

  • Inhibition of PAD4 Enzyme :
    • The compound has been identified as a potential inhibitor of the peptidylarginine deiminase 4 (PAD4) enzyme. PAD4 plays a significant role in the citrullination of proteins, which is implicated in several autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus. Inhibitors of PAD4 can help modulate inflammatory responses and may serve as therapeutic agents for these conditions .
    • Case Study : Research indicates that PAD4 inhibitors can reduce symptoms in animal models of collagen-induced arthritis, demonstrating their potential in treating inflammatory diseases .
  • Neuropharmacology :
    • The compound has been studied for its effects on neurotransmitter systems. It shows promise in modulating glutamate receptors, particularly the metabotropic glutamate receptor 5 (mGluR5), which is associated with neuropsychiatric disorders.
    • Case Study : A study demonstrated that structural modifications to the compound could enhance its binding affinity to mGluR5 receptors, potentially leading to new treatments for conditions such as anxiety and depression.
  • Anti-tubercular Activity :
    • Preliminary studies suggest that rac-[(2R,4S)-4-methylpiperidin-2-yl]methanamine, cis exhibits anti-tubercular properties against Mycobacterium tuberculosis. This highlights its potential as a lead compound for developing new anti-tuberculosis medications.

Cosmetic Applications

The compound's unique properties have also led to investigations into its use in cosmetic formulations. Its ability to influence skin hydration and barrier function makes it a candidate for topical applications.

  • Formulation Development :
    • Recent studies have explored the incorporation of this compound into emulsion systems aimed at enhancing skin hydration and providing therapeutic benefits for various skin conditions. The formulation's stability and efficacy were evaluated through rigorous testing protocols .

Comparative Analysis of Biological Activities

To contextualize the significance of this compound within the broader landscape of similar compounds, a comparative analysis is presented below:

Compound NameStructure FeaturesBiological Activity
rac-[(2R,4S)-4-methylpiperidin-2-yl]methanaminePiperidine ring with methyl groupPAD4 inhibition, neuropharmacological effects
N-(6-methoxypyridin-3-yl)benzamideMethoxy group at 6-positionAnti-inflammatory effects
N-(4-methylpyridin-2-yl)benzamideMethyl group at 4-positionModerate mGluR5 activity

This table illustrates how slight variations in structure can lead to significant differences in biological activity.

Mechanism of Action

The mechanism of action of rac-[(2R,4S)-4-methylpiperidin-2-yl]methanamine, cis involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Stereochemical Comparison

Compound Name CAS Number Core Structure Substituents Stereochemistry Key Applications/Notes
rac-[(2R,4S)-4-Methylpiperidin-2-yl]methanamine, cis 1556062-52-2 Piperidine 4-methyl, 2-methanamine (2R,4S) cis configuration Discontinued; chiral intermediate
cis-methyl-4-hydroxypiperidine-2-carboxylate hydrochloride - Piperidine 4-hydroxy, 2-carboxylate methyl ester Cis configuration Intermediate for drug synthesis
rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine, trans 1969287-78-2 Oxolane (tetrahydrofuran) 4-phenyl, 2-methanamine (2R,4R) trans configuration Ligand or catalyst precursor
Rel-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine 748762-46-1 Tetrahydrofuran Dual methanamine groups (2R,5S) relative configuration Potential chelating agent

Key Observations

Core Ring Structure :

  • The target compound’s piperidine ring offers a six-membered nitrogen-containing scaffold, contrasting with oxolane (five-membered oxygen ring in ) and tetrahydrofuran (). Piperidine derivatives are prevalent in pharmaceuticals due to their bioavailability and metabolic stability .

Functional Groups :

  • The primary amine in the target compound enables its use as a ligand or catalyst, similar to other methanamine-containing compounds (e.g., ). In contrast, cis-methyl-4-hydroxypiperidine-2-carboxylate hydrochloride () includes a carboxylate ester, broadening reactivity for coupling reactions.

Stereochemical Impact :

  • The cis configuration in the target compound may confer distinct conformational preferences compared to trans isomers (e.g., ). For example, the trans-phenyloxolan derivative () likely exhibits different steric and electronic properties due to the phenyl group’s spatial orientation.

Substituent Effects :

  • The 4-methyl group in the target compound enhances lipophilicity relative to polar substituents like hydroxyl () or phenyl (). This could influence membrane permeability in bioactive molecules .

Research and Application Insights

  • Catalytic Potential: Primary amines like the target compound are often employed in asymmetric catalysis.
  • Pharmaceutical Relevance : Piperidine scaffolds are common in drug design (e.g., cefdinir derivatives in ). The cis configuration may mimic bioactive conformations in receptor-binding contexts.
  • Stereochemical Purity Challenges: Racemic mixtures (denoted by "rac-") complicate enantioselective synthesis, necessitating resolution techniques or chiral auxiliaries .

Biological Activity

The compound rac-[(2R,4S)-4-methylpiperidin-2-yl]methanamine, cis, is a piperidine derivative that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₉H₁₄N₂
IUPAC Name: rac-[(2R,4S)-4-methylpiperidin-2-yl]methanamine

The compound features a piperidine ring with a methyl group at the 4-position and a methanamine substituent at the 2-position. This configuration is crucial for its interaction with biological targets.

Pharmacological Profiles

Research indicates that compounds with piperidine structures often exhibit diverse pharmacological activities. The following are some key findings related to the biological activity of rac-[(2R,4S)-4-methylpiperidin-2-yl]methanamine:

  • Antagonism of Chemokine Receptors : Studies have demonstrated that piperidine derivatives can act as antagonists for chemokine receptors, such as CXCR4. The structural modifications in the piperidine ring significantly influence binding affinity and antagonistic activity against CXCL12, a ligand for CXCR4 .
  • Cytotoxicity and Antitumor Activity : In various in vitro assays, piperidine derivatives have shown cytotoxic effects on cancer cell lines. For instance, compounds structurally related to rac-[(2R,4S)-4-methylpiperidin-2-yl]methanamine exhibited significant tumor growth inhibition in xenograft models .
  • G Protein-Coupled Receptor (GPCR) Modulation : Piperidine compounds are known to interact with GPCRs, which are critical in numerous signaling pathways. The activity of these compounds can be modulated by changes in their molecular structure, affecting their efficacy as therapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of rac-[(2R,4S)-4-methylpiperidin-2-yl]methanamine can be optimized through SAR studies. Key insights include:

  • Methyl Substitution : The presence of a methyl group at the 4-position enhances lipophilicity and bioavailability, which are critical for effective receptor binding and activity .
  • Binding Affinity : Variations in substituents on the piperidine ring can lead to distinct interactions with target receptors. For example, modifications that increase hydrophobic interactions have been correlated with improved binding affinity .

Case Studies

Several studies have highlighted the potential applications of rac-[(2R,4S)-4-methylpiperidin-2-yl]methanamine in therapeutic contexts:

  • Cancer Treatment : In a study involving xenograft models, a related piperidine compound demonstrated substantial tumor growth inhibition through mechanisms involving apoptosis and cell cycle arrest. These findings suggest that similar derivatives could be explored for their antitumor properties .
  • Cardiovascular Effects : Research has indicated that certain piperidine derivatives may influence cardiovascular function by modulating adrenergic receptors. This opens avenues for their use in treating cardiovascular diseases .

Data Summary Table

Biological ActivityObservationsReferences
CXCR4 AntagonismCompetitive antagonism observed
CytotoxicitySignificant inhibition in cancer cell lines
GPCR ModulationInteraction with multiple GPCRs
Tumor Growth InhibitionEffective in xenograft models

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